molecular formula C8H3F2NO2 B159583 5-Cyano-2,2-difluoro-1,3-benzodioxole CAS No. 135132-34-2

5-Cyano-2,2-difluoro-1,3-benzodioxole

Cat. No.: B159583
CAS No.: 135132-34-2
M. Wt: 183.11 g/mol
InChI Key: VMJNTFXCTXAXTC-UHFFFAOYSA-N
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Description

5-Cyano-2,2-difluoro-1,3-benzodioxole is an organic compound with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 g/mol . This compound is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a benzodioxole ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2,2-difluoro-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with a suitable cyanating agent. One common method involves the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine (Et3N). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyano-2,2-difluoro-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyano-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets. The cyano group and fluorine atoms contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both a cyano group and two fluorine atoms, which confer distinct chemical properties. These features make it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJNTFXCTXAXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371732
Record name 2,2-Difluoro-2H-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135132-34-2
Record name 2,2-Difluoro-2H-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135132-34-2
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